molecular formula C7H17NO2 B2831145 1-Amino-4-methoxy-4-methylpentan-2-ol CAS No. 1694004-71-1

1-Amino-4-methoxy-4-methylpentan-2-ol

Cat. No.: B2831145
CAS No.: 1694004-71-1
M. Wt: 147.218
InChI Key: KPVUJYBIPMIODH-UHFFFAOYSA-N
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Description

1-Amino-4-methoxy-4-methylpentan-2-ol is an organic compound with the molecular formula C7H17NO2 It is characterized by the presence of an amino group, a methoxy group, and a secondary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-methoxy-4-methylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-4-methylpentan-2-one with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-methoxy-4-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a primary alcohol or amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-methoxy-4-methylpentan-2-one or 4-methoxy-4-methylpentanoic acid.

    Reduction: Formation of 1-amino-4-methoxy-4-methylpentanol.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

1-Amino-4-methoxy-4-methylpentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-4-methoxy-4-methylpentan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s activity in biochemical pathways and its potential therapeutic effects.

Comparison with Similar Compounds

    2-Amino-4-methylpentan-1-ol: Similar structure but with the amino group at a different position.

    4-Methoxy-4-methylpentan-2-one: Lacks the amino group but shares the methoxy and methyl groups.

    1-Amino-4-methoxy-4-methylpentanol: A reduced form of the compound with a primary alcohol group.

Uniqueness: 1-Amino-4-methoxy-4-methylpentan-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

1-amino-4-methoxy-4-methylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-7(2,10-3)4-6(9)5-8/h6,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVUJYBIPMIODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(CN)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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